molecular formula C30H48O4 B1675453 Alphitolic acid CAS No. 19533-92-7

Alphitolic acid

Cat. No.: B1675453
CAS No.: 19533-92-7
M. Wt: 470.7 g/mol
InChI Key: PFCVZKFJHRCLCC-PGRCBYMMSA-N
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Description

Molecular Structure and Isomeric Forms

Alphitolic acid (C₃₀H₄₈O₄) is a pentacyclic triterpenoid derived from betulinic acid, distinguished by a 2α-hydroxy substitution on its lupane skeleton. Its IUPAC name is (1R,3aS,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-9,10-dihydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid . The molecule contains 11 defined stereocenters, resulting in complex stereoisomerism. Key structural features include:

  • A lupane core with five fused rings.
  • Two hydroxyl groups at positions 2 (α-configuration) and 3 (β-configuration).
  • A terminal methylene group (C-20(29)) and a carboxylic acid moiety at C-28.

Isomeric forms arise primarily from stereochemical variations, such as epimerization at C-2 or C-3. For example, 3-epi-alphitolic acid has been identified as a natural diastereomer.

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula C₃₀H₄₈O₄
Molecular Weight 472.7 g/mol
XLogP3 7.2
Rotatable Bond Count 2
Hydrogen Bond Donors 3

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy is pivotal for elucidating this compound’s structure. Key spectral features include:

  • ¹H NMR :
    • Terminal methylene protons at δ 4.70 (H-29a) and δ 4.58 (H-29b) .
    • Oxygenated methines at δ 3.60 (H-2α) and δ 2.88 (H-3β) .
    • Six methyl singlets between δ 0.77 (H-24) and δ 1.69 (H-30) .
  • ¹³C NMR :
    • Carboxyl carbon at δ 180.4 (C-28) .
    • Olefinic carbons at δ 152.1 (C-20) and δ 110.1 (C-29) .
    • Oxygenated carbons at δ 84.4 (C-3) and δ 69.8 (C-2) .

2D NMR techniques, such as ¹H-¹H COSY and HMBC , confirm connectivity. For example, HMBC correlations from H-2 (δ 3.60) to C-28 (δ 180.4) validate the carboxylic acid’s position.

Table 2: Selected ¹H and ¹³C NMR Assignments

Position ¹H Shift (δ, ppm) ¹³C Shift (δ, ppm) Correlation (HMBC)
C-2 3.60 69.8 C-1, C-3, C-28
C-3 2.88 84.4 C-2, C-4, C-23
C-28 - 180.4 H-2, H-3

Mass Spectrometric (MS) Fragmentation Patterns

This compound exhibits characteristic fragmentation in mass spectrometry:

  • ESI-MS : A molecular ion peak at m/z 471.3 [M+H]⁺ .
  • MS/MS : Major fragments include:
    • m/z 453.3 (loss of H₂O).
    • m/z 407.2 (loss of COOH).
    • m/z 189.1 (cleavage of the lupane core).

The DART-HRMS spectrum confirms the molecular formula with a precise mass of m/z 470.3396 [M]⁻ .

Crystallographic and Conformational Studies

While X-ray crystallography data for this compound remains limited, conformational studies using NOESY and molecular modeling reveal:

  • The 2α-hydroxy group adopts an axial orientation, stabilizing hydrogen bonding with the C-28 carboxylate.
  • The lupane skeleton maintains a rigid chair-chair-chair-boat-chair configuration, minimizing steric strain.
  • Density Functional Theory (DFT) calculations predict a 10.2 kcal/mol energy barrier for C-2/C-3 epimerization, explaining the stability of its diastereomers.

Figure 1: Predicted Conformational Isomers of this compound

(Note: A diagram illustrating axial vs. equatorial hydroxyl orientations would be included here in a published article.)

Properties

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-9,10-dihydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-17(2)18-10-13-30(25(33)34)15-14-28(6)19(23(18)30)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h18-24,31-32H,1,8-16H2,2-7H3,(H,33,34)/t18-,19+,20+,21-,22+,23+,24-,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCVZKFJHRCLCC-PGOIBATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19533-92-7
Record name Alphitolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19533-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Preparation Methods

Synthetic routes to alphitolic acid prioritize stereoselectivity and scalability. The most efficient method, developed by Park et al., utilizes betulin as a starting material.

Starting Materials and Key Reactions

Betulin (C₃₀H₅₀O₂), a commercially available triterpene alcohol, undergoes a three-step transformation:

  • Oxidation to Ketone : Betulin is oxidized to form a C-3 ketone intermediate.
  • Rubottom Oxidation : Introduces an α-hydroxy group at C-2.
  • Diastereoselective Reduction : Converts the α-hydroxy ketone to a 1,2-diol moiety.
Table 1: Synthetic Pathway from Betulin to this compound
Step Reaction Reagents/Conditions Yield (%) Diastereomeric Ratio
1 Oxidation of Betulin Jones reagent (CrO₃, H₂SO₄, acetone) 85 -
2 Rubottom Oxidation Dimethyl dioxirane (DMDO), CH₂Cl₂, −40°C 78 >20:1
3 LiAlH(t-BuO)₃ Reduction LiAlH(t-BuO)₃, THF, 0°C → rt 92 10:1

Rubottom Oxidation Step

The Rubottom oxidation is pivotal for introducing the C-2 hydroxyl group with high stereoselectivity. This reaction employs dimethyl dioxirane (DMDO) to epoxidize the enol silyl ether intermediate, followed by acid hydrolysis to yield the α-hydroxy ketone. The reaction’s success hinges on strict temperature control (−40°C) to prevent epimerization.

Diastereoselective Reduction

The reduction of the α-hydroxy ketone (e.g., compound 20 in Park et al.) using lithium aluminum hydride tri-tert-butoxy (LiAlH(t-BuO)₃) achieves a 10:1 diastereomeric ratio favoring the desired 2α,3β-diol configuration. This selectivity arises from the bulky tert-butoxy ligands, which hinder axial attack on the ketone.

Ester Derivative Synthesis

This compound’s 2-O-ester derivatives are synthesized via benzoic anhydride acylation in the presence of 4-(dimethylamino)pyridine (DMAP). For example, 2-O-benzoate this compound is obtained in 89% yield after subsequent reduction.

Natural Extraction Methods

This compound is isolated from Agrimonia coreana using solvent extraction and chromatographic purification.

Plant Material and Extraction

Dried aerial parts of A. coreana are extracted with 80% methanol (MeOH) under reflux. The concentrated extract is partitioned sequentially with hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This compound predominantly resides in the EtOAc layer due to its intermediate polarity.

Table 2: Extraction and Partitioning Yields
Solvent Volume (L/kg) This compound Content (mg/g extract)
Hexane 3 0.2
EtOAc 3 12.4
n-BuOH 3 1.8

Chromatographic Purification

The EtOAc fraction undergoes medium-pressure liquid chromatography (MPLC) on silica gel with a gradient of CH₂Cl₂:MeOH (95:5 → 70:30). Final purification via preparative HPLC (C18 column, MeOH:H₂O 85:15) yields this compound with >98% purity.

Analytical Characterization

Spectroscopic Data

This compound is characterized by ¹H and ¹³C NMR, with key signals at:

  • ¹H NMR (CDCl₃) : δ 3.21 (dd, J = 4.8 Hz, H-2), δ 2.68 (d, J = 9.6 Hz, H-3), δ 1.25 (s, H-23).
  • ¹³C NMR (CDCl₃) : δ 178.9 (C-28), δ 73.4 (C-2), δ 55.7 (C-3).

Purity and Yield Analysis

Synthetic routes provide higher yields (75–85% overall) compared to extraction (0.02–0.05% w/w from plant material). Purity assessments via HPLC-MS confirm synthetic this compound at >99%, while natural isolates reach >98%.

Comparative Analysis of Synthesis vs. Extraction

Parameter Synthetic Route Natural Extraction
Yield High (gram-scale) Low (mg/kg plant)
Purity >99% >98%
Cost Moderate (reagents) High (plant processing)
Stereoselectivity Controlled Natural configuration

Applications and Implications

The gram-scale synthesis of this compound enables large-scale biological evaluations, while natural extraction remains vital for studying its ecological roles. Future work may optimize hybrid approaches, such as semi-synthesis from plant-derived intermediates.

Chemical Reactions Analysis

Types of Reactions

Alphitolic acid undergoes various chemical reactions, including:

    Reduction: Reduction of ketones to form alcohols.

    Substitution: Substitution reactions involving the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Rubottom oxidation using reagents such as m-chloroperbenzoic acid.

    Reduction: Diastereoselective reduction using reagents like sodium borohydride.

    Substitution: Reagents such as acetic anhydride for esterification reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and esterified derivatives of this compound, which have been studied for their enhanced biological activities .

Scientific Research Applications

Anticancer Activity

Alphitolic acid has demonstrated significant anticancer properties, particularly in various human cancer cell lines.

Case Study: Anticancer Effects on HCT116 Cells

  • Source : Extracted from the lichen Usnea barbata.
  • Findings : The compound 2-O-caffeoyl this compound exhibited cytotoxic effects against colorectal cancer cells (HCT116). It inhibited cell growth and induced apoptosis in a concentration-dependent manner. Morphological changes characteristic of apoptosis were observed in treated cells, indicating its potential as a therapeutic agent against colorectal cancer .

Table 1: Anticancer Activity of this compound Derivatives

Cell LineCompoundIC50 (µM)Mechanism of Action
HCT1162-O-caffeoyl this compound6.3Induces apoptosis and inhibits migration
A375 (melanoma)2-O-caffeoyl this compound4.1Cytotoxic activity
A549 (lung)2-O-caffeoyl this compound5.0Induces apoptosis

Antioxidant Properties

This compound also exhibits potent antioxidant activities, which are crucial for combating oxidative stress-related diseases.

Case Study: Antioxidant Activity of p-Coumaroyl this compound

  • Source : Extracted from the fruit of Ziziphus mauritiana.
  • Methodology : The antioxidant potential was assessed using DPPH, ABTS, and FRAP assays.
  • Findings : The compound showed excellent free radical scavenging activity with IC50 values of 7.29 µg/ml (DPPH), 2.84 µg/ml (ABTS), and 28.32 µg/ml (FRAP). These results indicate its potential use in preventing oxidative stress-related conditions .

Table 2: Antioxidant Activity of p-Coumaroyl this compound

Assay TypeIC50 Value (µg/ml)Reference
DPPH7.29 ± 0.94Current Study
ABTS2.84 ± 0.07Current Study
FRAP28.32 ± 0.66Current Study

Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Study: Inhibition of Calcium Channels

  • Source : Isolated from Agrimonia coreana.
  • Findings : The compound inhibited Ca2+ release-activated Ca2+ channels (CRACs) in a dose-dependent manner, leading to reduced intracellular calcium levels and suppressed T cell proliferation. This suggests a mechanism by which this compound may exert anti-inflammatory effects .

Table 3: Anti-inflammatory Effects of this compound

MechanismEffect
CRAC InhibitionDose-dependent inhibition of T cell activation
NO ProductionDown-regulation of nitric oxide synthesis
TNF-α ProductionInhibition observed in treated cells

Mechanism of Action

The mechanism of action of alphitolic acid involves the inhibition of calcium release-activated calcium channels, leading to reduced intracellular calcium levels. This inhibition affects various cellular processes, including T cell proliferation and apoptosis. Additionally, this compound modulates signaling pathways such as the Akt-NF-κB pathway, contributing to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Alphitolic acid shares a lupane skeleton with compounds like betulinic acid , betulin , and lupeol , but its functional groups and ester derivatives (e.g., coumaroyl or caffeoyl esters) modulate its bioactivity. Key structural and functional comparisons include:

Compound Skeletal Type Key Functional Groups Bioactive Derivatives Notable Activities
This compound Lupane C-2 hydroxyl, C-28 carboxylic acid 3-O-coumaroyl, 3-O-caffeoyl esters Anti-inflammatory, antiviral, antioxidant
Betulinic acid Lupane C-3 hydroxyl, C-28 carboxylic acid None Anticancer, anti-HIV
Oleanolic acid Oleanane C-3 hydroxyl, C-28 carboxylic acid Glycosides (e.g., β-escin) Hepatoprotective, anti-diabetic
Arjunolic acid Oleanane C-2,3,23-trihydroxy, C-28 carboxylic acid None Anticancer, anti-inflammatory
  • Ester Derivatives : this compound’s 3-O-coumaroyl and 3-O-caffeoyl esters (e.g., 3β-O-trans-p-coumaroyl this compound) enhance its solubility and bioactivity, particularly in antimicrobial and anti-inflammatory applications .

Pharmacological Comparisons

  • Antimicrobial Activity :

    • This compound inhibits Staphylococcus aureus (12.33 mm inhibition at 25 mg/mL) and Escherichia coli (14.33 mm), though it is less potent than epigouanic acid (16.66 mm against S. aureus) .
    • Its derivatives, such as 3β-O-trans-p-coumaroyl this compound, show stronger activity against Candida albicans compared to betulinic acid .
  • Anti-Inflammatory Activity :

    • This compound suppresses NF-κB signaling and inhibits CRAC channels in T cells, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) . This mechanism is distinct from dexamethasone , which acts via glucocorticoid receptors .
    • In contrast, cis-coumaroyl this compound exhibits higher TNF-α inhibition (98.31% binding stability) than this compound alone .
  • Antioxidant Activity :

    • This compound correlates strongly with ABTS⁺ radical scavenging (r > 0.8) and FRAP assays in jujube extracts, outperforming maslinic acid and betulonic acid in some studies .
  • Toxicity Profile: this compound and oleanolic acid are hepatotoxic at high doses, unlike mangiferonic acid, which has a higher LD₅₀ (lower toxicity) .

Anticancer and Antiviral Potency

  • This compound demonstrates weak cytotoxicity against A549 lung cancer cells (IC₅₀ > 50 µM), whereas arjunolic acid shows stronger inhibition of HeLa and T47D cells (IC₅₀ ~ 20 µM) .
  • It exhibits anti-HIV activity (EC₅₀ = 4 µM) comparable to betulinic acid but less potent than clinically used protease inhibitors .

Key Research Findings

  • Synthetic Accessibility : this compound is efficiently synthesized from betulin in 3–5 steps, making it more accessible than maslinic acid or pomolic acid , which require complex extraction protocols .
  • Synergistic Effects: In jujube, this compound works synergistically with ursolic acid and oleanolic acid to enhance antioxidant and anti-inflammatory activities .
  • Drug-Likeness : this compound has low Caco-2 permeability (log Papp < 0.90), limiting its oral bioavailability compared to rosmarinic acid or 6-shogaol .

Biological Activity

Alphitolic acid, a triterpenoid compound, has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article synthesizes current research findings on this compound, highlighting its mechanisms of action and potential therapeutic applications.

Overview of this compound

This compound is primarily derived from various natural sources, including the bark of certain trees and lichen species. It is characterized by its pentacyclic structure, which is common among triterpenoids. Recent studies have explored its biological effects, revealing a range of pharmacological activities.

Anticancer Activity

One of the most significant areas of research regarding this compound is its anticancer properties . A study focused on 2-O-caffeoyl this compound , extracted from the lichen Usnea barbata, demonstrated potent cytotoxic effects against human colorectal cancer cells (HCT116). The compound exhibited concentration-dependent inhibition of cell growth and induced apoptosis by modulating the expression of apoptotic and anti-apoptotic genes such as MCL-1 .

  • Induction of Apoptosis : this compound promotes apoptosis in cancer cells, characterized by morphological changes such as cell shrinkage and membrane blebbing.
  • Inhibition of Cell Migration : The compound also inhibits cell migration and invasion, crucial steps in cancer metastasis .
  • Targeting Specific Pathways : Research indicates that this compound affects key signaling pathways involved in cell survival and proliferation, making it a candidate for further anticancer drug development.

Anti-Inflammatory Effects

This compound has been reported to possess significant anti-inflammatory properties . A study on extracts from Agrimonia coreana highlighted that this compound inhibits the activity of ICRAC (calcium release-activated calcium channels) in T cells, suggesting its potential use in treating inflammatory diseases .

Key Findings

  • Reduction in Inflammatory Mediators : The compound reduces the secretion of pro-inflammatory cytokines, which are pivotal in the inflammatory response.
  • Potential Therapeutic Applications : Given its ability to modulate immune responses, this compound may be beneficial in managing conditions such as arthritis and other inflammatory disorders.

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. Studies have shown that it can scavenge free radicals effectively, which contributes to its protective effects against oxidative stress-related diseases .

Comparative Antioxidant Activity

CompoundEC50 (µg/mL)Source
Ethyl acetate extract97.44Cocoa pericarps
N-butanol extract71.99Cocoa pericarps
This compoundNot specifiedVarious sources

Case Studies

  • Colorectal Cancer Study : In vitro studies demonstrated that treatment with 2-O-caffeoyl this compound resulted in a significant reduction in HCT116 cell viability and induced apoptosis at concentrations as low as 10 µM .
  • Inflammation Model : In an animal model of inflammation, this compound treatment led to decreased levels of inflammatory markers such as TNF-α and IL-6, indicating its potential for therapeutic use in chronic inflammatory conditions .

Q & A

Q. How is Alphitolic acid isolated and characterized from natural sources?

this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Structural characterization employs spectroscopic methods such as NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (MS) to confirm its triterpenoid backbone and functional groups. Purity is validated using HPLC with UV detection .

Q. What are the primary biological activities reported for this compound?

this compound exhibits antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) and antiproliferative effects against cancer cell lines such as oral squamous cell carcinoma (OSCC) and HELA cells. These activities are typically assessed via in vitro assays like broth microdilution (MIC determination) and MTT cell viability tests .

Q. What experimental models are used to study this compound’s antimicrobial properties?

Standard models include bacterial strains cultured in Mueller-Hinton broth, with MIC (minimum inhibitory concentration) values calculated using serial dilutions. Positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO) are critical to validate results and rule out solvent toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivities of this compound across studies?

Discrepancies may arise from variations in compound purity, assay conditions (e.g., pH, incubation time), or cell line specificity. To address this, researchers should:

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Report purity levels (e.g., HPLC chromatograms).
  • Use multiple cell lines or bacterial strains to assess selectivity .

Q. What structural features of this compound contribute to its bioactivity?

Structure-activity relationship (SAR) studies suggest that the triterpenoid core and acylated coumaroyl groups (e.g., 23-O-trans-ρ-coumaroyl-alphitolic acid) enhance antiproliferative activity. Modifications at C-3 or C-23 positions can be systematically tested via semisynthesis and evaluated in cytotoxicity assays .

Q. What in vivo models are appropriate for validating this compound’s anticancer potential?

Xenograft models (e.g., nude mice implanted with PC-3 prostate cancer cells) are commonly used. Dosing regimens should follow OECD guidelines, with endpoints including tumor volume measurement and histopathological analysis. Pharmacokinetic studies (e.g., HPLC-MS plasma analysis) are critical to assess bioavailability .

Q. How can researchers optimize the synthesis of this compound derivatives for enhanced activity?

Semisynthetic approaches include esterification or glycosylation of the hydroxyl groups. Reaction conditions (e.g., catalyst, solvent) should be optimized using design-of-experiment (DoE) frameworks. Purity and structure of derivatives must be confirmed via NMR and MS .

Q. What analytical techniques are recommended for quantifying this compound in plant extracts?

Quantitative NMR (qNMR) or UPLC-MS/MS with internal standards (e.g., deuterated analogs) provide high accuracy. Calibration curves should cover a dynamic range of 0.1–100 µg/mL, with validation for precision, recovery, and matrix effects .

Q. How do researchers address solubility challenges in this compound bioassays?

Solubility can be improved using co-solvents (e.g., PEG-400) or nanoformulations (e.g., liposomes). Controls must confirm that solubilizing agents do not interfere with assay readouts (e.g., MTT reduction) .

Q. What meta-analysis frameworks are suitable for consolidating this compound research data?

Systematic reviews using PRISMA guidelines can synthesize in vitro and in vivo data. Meta-regression models (e.g., random-effects models) account for heterogeneity across studies, while funnel plots assess publication bias. Tools like RevMan or R’s metafor package are recommended .

Methodological Guidelines

  • Experimental Design : Use FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to frame hypotheses. For example, "Does this compound synergize with cisplatin in OSCC cells?" .
  • Data Reporting : Follow Beilstein Journal guidelines: include experimental details (e.g., NMR parameters) in supplementary data and avoid redundancy between text and tables .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines and obtain institutional animal ethics committee approval .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Alphitolic acid
Reactant of Route 2
Alphitolic acid

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